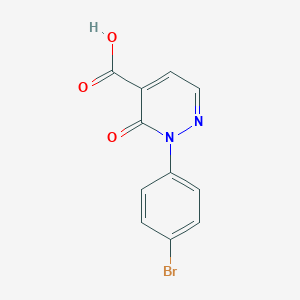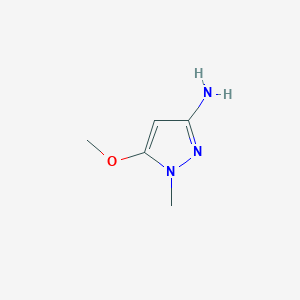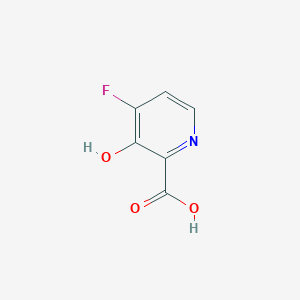
2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is an organic compound that features a bromophenyl group attached to a dihydropyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: 4-bromobenzaldehyde reacts with hydrazine hydrate to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the dihydropyridazine ring.
Oxidation: The dihydropyridazine intermediate is then oxidized to introduce the keto group at the 3-position.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
作用機序
The mechanism of action of 2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the keto and carboxylic acid groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
- 2-(4-Methylphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid
Uniqueness
2-(4-Bromophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This can lead to distinct biological activities and properties, making it a valuable compound for research and development.
特性
分子式 |
C11H7BrN2O3 |
|---|---|
分子量 |
295.09 g/mol |
IUPAC名 |
2-(4-bromophenyl)-3-oxopyridazine-4-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)14-10(15)9(11(16)17)5-6-13-14/h1-6H,(H,16,17) |
InChIキー |
SYSOIUZWGZTLLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC=N2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)







![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

![[[2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647615.png)
![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
